molecular formula C18H16ClNO4 B4936002 N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B4936002
M. Wt: 345.8 g/mol
InChI Key: YDEXTBALKXXUFF-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide, also known as 25CN-NBOH, is a novel psychoactive substance that belongs to the phenethylamine class of drugs. It is a potent agonist of the serotonin 5-HT2A receptor and has been found to have significant effects on the central nervous system. In recent years, 25CN-NBOH has gained attention in the scientific community for its potential applications in research.

Scientific Research Applications

Neuropharmacology

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide: is a compound that has been studied for its potential effects on the central nervous system. It acts as a potent 5-HT2A receptor agonist, which is a key element in mediating hallucinogenic effects in humans . The compound’s affinity for this receptor suggests it could be used to study various aspects of neuropharmacology, including the mapping of serotonin receptors and the investigation of the mechanisms behind hallucinations and other altered states of consciousness.

Psychiatric Research

Due to its psychoactive properties, this compound may be used in psychiatric research to develop models for mental health disorders such as schizophrenia or bipolar disorder. Its ability to induce controlled psychedelic experiences could help in understanding the neurochemical pathways involved in these conditions and in testing the efficacy of new psychiatric medications .

Molecular Biology

In molecular biology, the compound can be used as a tool to understand the structure-activity relationships (SAR) of related molecules. By modifying the structure of the compound and observing the resulting changes in biological activity, researchers can gain insights into the molecular features that dictate receptor binding and activation .

Toxicology

The compound’s potential toxicity and safety profile are of interest in toxicological studies. Very little data exists about the toxicity of similar compounds, so research into this area could provide valuable information regarding safe dosage ranges, side effects, and long-term health implications .

Drug Development

This compound’s interaction with serotonin receptors makes it a candidate for drug development, particularly for conditions influenced by these receptors. It could serve as a lead compound for the development of new therapeutic agents aimed at treating neurological and psychiatric disorders .

Chemical Synthesis

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide involves complex chemical reactions that can be studied to improve synthetic methodologies. Research in this area could lead to more efficient, cost-effective, and environmentally friendly synthetic routes for similar compounds .

Mechanism of Action

Target of Action

The primary target of N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide is the serotonin 5-HT2A receptor . This receptor plays a crucial role in the signaling pathways of the central nervous system and is involved in many physiological processes such as mood regulation, cognition, and perception .

Mode of Action

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide acts as a potent agonist at the serotonin 5-HT2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the 5-HT2A receptor, mimicking the action of serotonin, and triggers a response that leads to various physiological effects .

Biochemical Pathways

Upon binding to the 5-HT2A receptor, N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide activates several downstream signaling pathways. These include the phospholipase C (PLC) pathway and the phospholipase A2 (PLA2) pathway . Activation of these pathways can lead to a variety of effects, including changes in mood and perception .

Pharmacokinetics

absorption, distribution, metabolism, and excretion (ADME) processes in the body. The compound’s bioavailability, or the extent to which it reaches the systemic circulation, would be influenced by these processes .

Result of Action

The activation of the serotonin 5-HT2A receptor by N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide can lead to a variety of molecular and cellular effects. These may include altered neurotransmission , changes in neuronal firing rates , and modulation of inflammatory responses . The exact effects would depend on the specific physiological context and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide. Factors such as pH , temperature , and the presence of other substances can affect the compound’s stability and its interaction with the 5-HT2A receptor . Additionally, individual factors such as genetic makeup , age , and health status can influence the compound’s efficacy and potential side effects .

properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO4/c1-10-11-6-4-5-7-14(11)24-17(10)18(21)20-13-9-15(22-2)12(19)8-16(13)23-3/h4-9H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEXTBALKXXUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC(=C(C=C3OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-methyl-1-benzofuran-2-carboxamide

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